molecular formula C7H4ClIN2 B2826803 8-Chloro-7-iodoimidazo[1,2-A]pyridine CAS No. 1447607-66-0

8-Chloro-7-iodoimidazo[1,2-A]pyridine

Cat. No.: B2826803
CAS No.: 1447607-66-0
M. Wt: 278.48
InChI Key: FSDRDLOLSAGCIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-iodoimidazo[1,2-A]pyridine typically involves the regioselective bifunctionalization of imidazo[1,2-A]pyridine derivatives. . This method involves the use of appropriate halogenating agents under controlled microwave irradiation conditions to achieve high yields and regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-7-iodoimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various aryl, heteroaryl, alkyne, and amine derivatives of imidazo[1,2-A]pyridine, which can be further utilized in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 8-Chloro-7-iodoimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets . Detailed studies on its mechanism of action are ongoing to fully elucidate its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-7-iodoimidazo[1,2-A]pyridine is unique due to its specific halogenation pattern, which provides distinct reactivity and functionalization opportunities. Its ability to undergo regioselective reactions makes it a valuable intermediate for the synthesis of diverse biologically active compounds .

Properties

IUPAC Name

8-chloro-7-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-5(9)1-3-11-4-2-10-7(6)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDRDLOLSAGCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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